molecular formula C14H19NO4 B1601622 (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid CAS No. 215608-32-5

(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

Cat. No. B1601622
CAS RN: 215608-32-5
M. Wt: 265.3 g/mol
InChI Key: RKKWOAKMXYWOIM-GFCCVEGCSA-N
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Description

“®-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid” is a complex organic compound. It contains a benzyloxy carbonyl group, which is an organyl group of formula ‒COOCH2Ph . This group is often introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .


Synthesis Analysis

The synthesis of such compounds often involves reactions with carbonyl compounds. For instance, self-regulated catalysis can be used for the selective synthesis of primary amines from carbonyl compounds . Also, carbonylation reactions represent an atom-efficient toolbox to convert a variety of easily available substrates into valuable α,β-unsaturated carbonylated products .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The benzyloxy carbonyl group has a formula of ‒COOCH2Ph . The presence of this group and the amino group could lead to interesting intermolecular interactions and possibly affect the overall structure of the molecule.


Chemical Reactions Analysis

Carboxylic acids and their derivatives, such as this compound, are most useful with nucleophilic attacks, particularly with amines and esters . They can also undergo anhydride formation and reduction of the functional groups within the carboxylic acids .

Scientific Research Applications

Inhibitor of Prolidase

“®-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid” is a potent inhibitor of prolidase . Prolidase is a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue . This makes it useful in research related to these specific types of dipeptides.

Synthesis of N-(L-Prolyl)-β-alanine

This compound is used in the synthesis of N-(L-Prolyl)-β-alanine , which is a derivative of the naturally occurring beta amino acid β-Alanine . This expands its applications to any research involving β-Alanine or its derivatives.

Alzheimer’s Disease Therapy

The compound has been used in the design and synthesis of 1,4,6-trisubstituted benzimidazoles as CDK5 inhibitors . CDK5 is one of the kinases that can hyperphosphorylate tau . Selective inhibition of the CDK5/p25 complex may be a useful component for Alzheimer’s disease therapy .

Anti-Cancer Research

The compound has been used in the total synthesis of tubulysin D , a natural product with potential anti-cancer activity . This makes it relevant in cancer research, particularly in the development of new anti-cancer drugs.

Synthesis of Gamma-Amino Acids

The compound has been used in the synthesis of the two gamma-amino acids in the Tuv and Tup fragments of tubulysin . This expands its applications to any research involving these specific types of gamma-amino acids.

Development of Benzimidazole Analogs

The compound has been used in the development of benzimidazole based analogs of the known non-selective CDK5 inhibitor ®-Roscovitine . This makes it useful in research related to the development of new kinase inhibitors.

properties

IUPAC Name

(3R)-4-methyl-3-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(2)12(8-13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKWOAKMXYWOIM-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514454
Record name (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

CAS RN

215608-32-5
Record name (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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